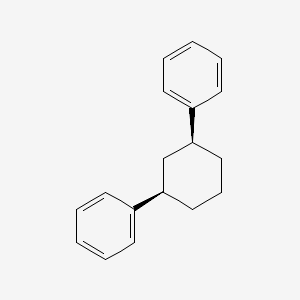
Methyl (Z)-(cis)-3-oxo-2-(2-pentenyl)cyclopentaneacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (Z)-(cis)-3-oxo-2-(2-pentenyl)cyclopentaneacetate: is a chemical compound with a complex structure that includes a cyclopentane ring, a pentenyl side chain, and an ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (Z)-(cis)-3-oxo-2-(2-pentenyl)cyclopentaneacetate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of cyclopentanone with a suitable alkylating agent to introduce the pentenyl side chain. This is followed by esterification with methanol under acidic or basic conditions to form the final ester product.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as distillation or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl (Z)-(cis)-3-oxo-2-(2-pentenyl)cyclopentaneacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the ketone group to a secondary alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alcohols, amines, or thiols can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various ester derivatives.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, Methyl (Z)-(cis)-3-oxo-2-(2-pentenyl)cyclopentaneacetate serves as a building block for the synthesis of more complex molecules
Biology: The compound may be used in the study of enzyme-catalyzed reactions, particularly those involving esterases and oxidoreductases. It can also serve as a model compound for studying the metabolism of esters in biological systems.
Medicine: Potential applications in pharmaceuticals include the development of prodrugs, where the ester group can be hydrolyzed in vivo to release the active drug. The compound’s structure may also be modified to enhance its pharmacokinetic properties.
Industry: In materials science, this compound can be used as a precursor for the synthesis of polymers and other advanced materials
Mécanisme D'action
The mechanism by which Methyl (Z)-(cis)-3-oxo-2-(2-pentenyl)cyclopentaneacetate exerts its effects depends on the specific application. In enzymatic reactions, the ester group can be hydrolyzed by esterases, leading to the formation of the corresponding carboxylic acid and alcohol. The compound’s reactivity with nucleophiles and electrophiles also plays a role in its mechanism of action in chemical synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds:
2-Cyclopenten-1-one, 2-(2-butenyl)-3-methyl-, (Z)-: This compound shares a similar cyclopentane ring structure with a butenyl side chain.
2-Pentene, 2-methyl-: This compound has a similar pentenyl side chain but lacks the cyclopentane ring and ester group.
Uniqueness: Methyl (Z)-(cis)-3-oxo-2-(2-pentenyl)cyclopentaneacetate is unique due to the combination of its cyclopentane ring, pentenyl side chain, and ester functional group. This combination imparts specific chemical properties that make it valuable in various applications, from organic synthesis to pharmaceuticals and materials science.
Propriétés
| 42536-97-0 | |
Formule moléculaire |
C13H20O3 |
Poids moléculaire |
224.30 g/mol |
Nom IUPAC |
methyl 2-[(1S,2S)-3-oxo-2-[(E)-pent-2-enyl]cyclopentyl]acetate |
InChI |
InChI=1S/C13H20O3/c1-3-4-5-6-11-10(7-8-12(11)14)9-13(15)16-2/h4-5,10-11H,3,6-9H2,1-2H3/b5-4+/t10-,11-/m0/s1 |
Clé InChI |
GEWDNTWNSAZUDX-NNOMMRTBSA-N |
SMILES isomérique |
CC/C=C/C[C@H]1[C@@H](CCC1=O)CC(=O)OC |
SMILES canonique |
CCC=CCC1C(CCC1=O)CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




